molecular formula C13H19N3O2 B8417146 [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine

[3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine

Cat. No. B8417146
M. Wt: 249.31 g/mol
InChI Key: OZWORHZDLAUQNL-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared from 3,6-dimethoxy-benzene-1,2-diamine in analogy to the methods described for [3-(5,6-dimethoxy-1H-benzoimidazol-2-yl)-propyl]-methyl-amine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([O:9][CH3:10])=[C:5]([NH2:11])[C:4]=1[NH2:12].CO[C:15]1C(OC)=C[C:18]2[NH:19][C:20](CCCNC)=N[C:17]=2[CH:16]=1>>[CH3:10][O:9][C:6]1[C:5]2[N:11]=[C:15]([CH2:16][CH2:17][CH2:18][NH:19][CH3:20])[NH:12][C:4]=2[C:3]([O:2][CH3:1])=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=C(C=C1)OC)N)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=CC2=C(NC(=N2)CCCNC)C=C1OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=CC=C(C=2NC(=NC21)CCCNC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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